3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile
CAS No.: 88347-12-0
Cat. No.: VC15903633
Molecular Formula: C16H16ClN3
Molecular Weight: 285.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88347-12-0 |
|---|---|
| Molecular Formula | C16H16ClN3 |
| Molecular Weight | 285.77 g/mol |
| IUPAC Name | 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile |
| Standard InChI | InChI=1S/C16H16ClN3/c17-12-8-11-6-7-15(14(9-18)16(11)19-10-12)20-13-4-2-1-3-5-13/h6-8,10,13,20H,1-5H2 |
| Standard InChI Key | CINVXALROPHFAE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 3-chloro-7-(cyclohexylamino)quinoline-8-carbonitrile, reflects its quinoline backbone substituted with three distinct functional groups . The chloro group at position 3 introduces electron-withdrawing effects, while the cyclohexylamino moiety at position 7 contributes steric bulk and hydrogen-bonding potential. The carbonitrile group at position 8 enhances polarity and reactivity, enabling participation in nucleophilic addition reactions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 285.77 g/mol | |
| CAS Registry Number | 88347-12-0 | |
| SMILES Notation | C1CCC(CC1)NC2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for related quinoline derivatives reveal distinct proton environments. For example, the cyclohexylamino group’s protons resonate between δ 1.45–4.30 ppm, while aromatic protons in the quinoline ring appear at δ 7.10–9.60 ppm . Infrared (IR) spectroscopy would likely show stretches for the C≡N group (~2200 cm⁻¹) and N–H bonds (~3300 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis protocol for 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile is published, analogous quinoline carbonitriles are synthesized via multi-step routes involving:
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Nucleophilic Substitution: Introducing chloro and cyclohexylamino groups .
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Cyclization and Hydrolysis: Finalizing the carbonitrile functionality .
A patent detailing the synthesis of 6-amino-4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-quinoline-3-carbonitrile provides insights into comparable methodologies . Key steps include:
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Condensation of 4-acetamido-3-oxyethyl-aniline with ethyl (oxyethyl methylene) cyanoacetate.
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Cyclization at 250°C to form the quinoline scaffold.
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Chlorination using POCl₃ or PCl₅, followed by hydrolysis with hydrochloric acid .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Toluene, reflux, 16 hours | 65% |
| Cyclization | 250°C, solvent-free | 82% |
| Chlorination | POCl₃, 80°C, 6.5 hours | 91% |
Purification and Characterization
Purification often involves column chromatography or recrystallization from toluene/water mixtures . Final products are characterized via melting point analysis, HPLC, and NMR spectroscopy .
Physicochemical Properties
Solubility and Stability
The carbonitrile and chloro groups confer limited aqueous solubility, necessitating organic solvents like dimethyl sulfoxide (DMSO) for biological assays . The compound is stable under inert atmospheres but may degrade via hydrolysis of the carbonitrile group under acidic or basic conditions .
Thermal Properties
Differential scanning calorimetry (DSC) of analogous compounds reveals melting points exceeding 250°C, suggesting high thermal stability .
Reactivity and Functional Group Transformations
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring undergoes electrophilic substitution at positions 5 and 6, directed by the chloro and carbonitrile groups . Nitration and sulfonation reactions are plausible but remain unexplored.
Nucleophilic Additions
The carbonitrile group participates in nucleophilic additions with amines or alcohols, forming amides or esters, respectively . For example, reaction with ethanolamine could yield water-soluble derivatives for pharmacological testing.
Biological Activity and Mechanistic Insights
Kinase Inhibition
Quinoline derivatives are established kinase inhibitors, targeting CDK4/6 and ARK5 . While 3-Chloro-7-(cyclohexylamino)quinoline-8-carbonitrile lacks direct activity data, structural analogs like 7x inhibit CDK4/cyclin D1 with IC₅₀ values <10 nM . Molecular docking studies suggest the carbonitrile group forms hydrogen bonds with kinase active sites, enhancing binding affinity .
Applications in Drug Development
Anticancer Agents
The compound’s ability to disrupt cell cycle regulation and induce apoptosis positions it as a candidate for breast and lung cancer therapeutics . Combination therapies with existing chemotherapeutics could mitigate resistance mechanisms.
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Structural modifications targeting bacterial DNA gyrase or topoisomerase IV are under investigation .
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